![molecular formula C18H29N3O3 B14457396 [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate CAS No. 73758-15-3](/img/structure/B14457396.png)
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is a chemical compound with a complex structure that includes both carbamate and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate typically involves the reaction of 3-amino phenyl isocyanate with di(propan-2-yl)carbamic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful as a drug or a drug precursor.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the manufacture of specialized products.
Wirkmechanismus
The mechanism of action of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: A compound with similar structural features, used as an anticonvulsant and mood-stabilizing drug.
Diisopropylcarbodiimide: A reagent used in peptide synthesis with similar carbamate functional groups.
Uniqueness
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
73758-15-3 |
|---|---|
Molekularformel |
C18H29N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)21(13(3)4)16(22)19-14-9-8-10-15(11-14)24-17(23)20-18(5,6)7/h8-13H,1-7H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
QZUHBLXFWRXMLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


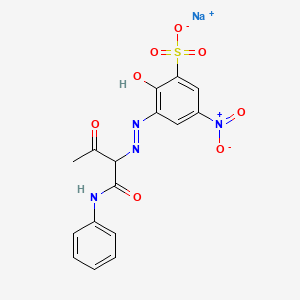
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
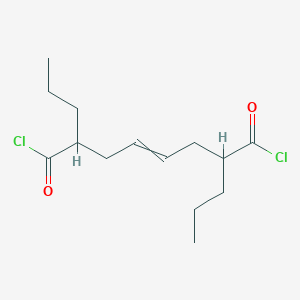
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
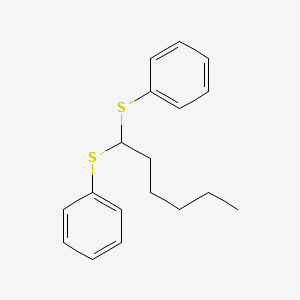

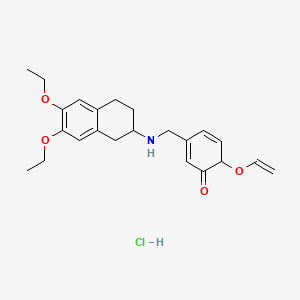

![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
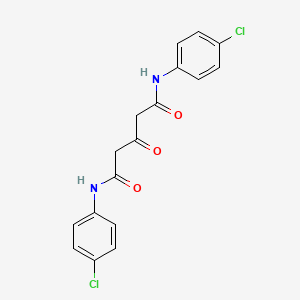
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
